molecular formula C11H9BrClNO2 B7936721 ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate

ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate

Cat. No.: B7936721
M. Wt: 302.55 g/mol
InChI Key: LKZJINACCKHRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 7-chloroindole.

    Formation of Indole Ring: The indole ring is constructed through a series of reactions, including cyclization and condensation reactions.

    Introduction of Carboxylate Group: The carboxylate group is introduced via esterification reactions using ethyl chloroformate or similar reagents.

    Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using reagents like bromine and chlorine gas or their derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reactions, and solvents like dichloromethane or toluene are commonly employed.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of specific enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to receptors and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but lacks the chlorine atom.

    Ethyl 4-chloro-1H-indole-2-carboxylate: Similar structure but lacks the bromine atom.

    Ethyl 4-bromo-1H-indole-2-carboxylate: Similar structure but lacks the chlorine atom.

Uniqueness

Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZJINACCKHRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.